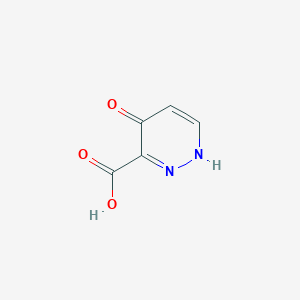![molecular formula C20H32BN3O4 B6260442 tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 1350543-63-3](/img/no-structure.png)
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a significant intermediate in many biologically active compounds . It has a molecular weight of 323.24 and its IUPAC name is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-ylcarbamate .
Synthesis Analysis
The compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . Another synthesis method involves the use of 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi(1,3,2-dioxaborolane) .Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction .Chemical Reactions Analysis
The compound can undergo substitution reactions . It can also be aromatized at the C5 position through the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The compound is a solid . It should be stored in an inert atmosphere at 2-8°C .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate involves the coupling of tert-butyl 4-(piperidin-1-yl)butanoate with 5-bromo-2-chloropyrimidine, followed by the substitution of the bromine with a boronic acid derivative and subsequent deprotection of the boronate ester.", "Starting Materials": [ "tert-butyl 4-(piperidin-1-yl)butanoate", "5-bromo-2-chloropyrimidine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "1,4-dioxane", "potassium carbonate", "palladium acetate", "triethylamine", "methanol", "water", "sodium hydroxide" ], "Reaction": [ "tert-butyl 4-(piperidin-1-yl)butanoate is reacted with 5-bromo-2-chloropyrimidine in the presence of potassium carbonate and palladium acetate in 1,4-dioxane to form tert-butyl 4-[5-(5-bromo-2-chloropyrimidin-4-yl)piperidin-1-yl]butanoate", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with sodium hydroxide in methanol to form 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol", "tert-butyl 4-[5-(5-bromo-2-chloropyrimidin-4-yl)piperidin-1-yl]butanoate is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol and triethylamine in methanol to form tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate" ] } | |
Número CAS |
1350543-63-3 |
Nombre del producto |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate |
Fórmula molecular |
C20H32BN3O4 |
Peso molecular |
389.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




